Welcome to the BenchChem Online Store!
molecular formula C8H13N3 B8578569 3-[N-(2-Cyano-ethyl)-N-ethyl-amino]-propionitrile CAS No. 1555-57-3

3-[N-(2-Cyano-ethyl)-N-ethyl-amino]-propionitrile

Cat. No. B8578569
M. Wt: 151.21 g/mol
InChI Key: AQAGWSWODZXNOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05886185

Procedure details

To a stirred mixture of 3,3'-iminodipropionitrile (14.4 g, 0.117 mol), acetaldelyde (25.7 g, 0.584 mol), methanol 50 mL), and acetonitrile (400 mL) was added sodium cyanoborohydride (9.6 g, 0.152 mol). The mixture was allowed to stir at room temperature overnight. The solvent was evaporated. The resulting residue was partitioned between dichloromethane and H2O. The dichloromethane layer was washed with water, dried, and evaporated to give a yellow oil, which was distilled by a Kugelrohr apparatus to give the title compound (9.2 g, 52%). 1H NMR (CDCl3, 200 MHz) 2.86 (t, J=7.0 Hz, 4H), 2.64 (q, J=7.0 Hz, 4H), 2.48 (t, J=7.0 Hz, 4H), 1.08 (t, J=7.0 Hz, 3H).
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step Two
Yield
52%

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:6][CH2:7][C:8]#[N:9])[CH2:2][CH2:3][C:4]#[N:5].CO.C([BH3-])#N.[Na+].[C:16](#N)[CH3:17]>>[C:4]([CH2:3][CH2:2][N:1]([CH2:6][CH2:7][C:8]#[N:9])[CH2:16][CH3:17])#[N:5] |f:2.3|

Inputs

Step One
Name
Quantity
14.4 g
Type
reactant
Smiles
N(CCC#N)CCC#N
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
9.6 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The resulting residue was partitioned between dichloromethane and H2O
WASH
Type
WASH
Details
The dichloromethane layer was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil, which
DISTILLATION
Type
DISTILLATION
Details
was distilled by a Kugelrohr apparatus

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)CCN(CC)CCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.